molecular formula C11H12N2OS B2671802 2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile CAS No. 338954-36-2

2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile

Cat. No.: B2671802
CAS No.: 338954-36-2
M. Wt: 220.29
InChI Key: FPBUUJWMKVVZJW-VQHVLOKHSA-N
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Description

2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile is a chemical reagent designed for research and development applications. This compound features a acrylonitrile core functionalized with a 5-acetylthienyl group and a dimethylamino group, a structure of significant interest in medicinal chemistry for the construction of novel heterocyclic scaffolds . While specific biological data for this exact compound is limited in the public domain, its molecular framework is highly relevant in pharmaceutical research. Analogs and derivatives incorporating the thiophene-acrylonitrile structure have been extensively investigated and shown to possess a range of promising biological activities. These include serving as key intermediates in the synthesis of potential antitumor agents and as modulators of biological targets such as the GABA A receptor . Researchers may find this compound valuable for probing new biological pathways or as a building block in the synthesis of more complex molecules for high-throughput screening. The product is provided with a documented purity of >90% . Please Note: This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary administration.

Properties

IUPAC Name

(E)-2-(5-acetylthiophen-2-yl)-3-(dimethylamino)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8(14)10-4-5-11(15-10)9(6-12)7-13(2)3/h4-5,7H,1-3H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBUUJWMKVVZJW-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=CN(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(S1)/C(=C/N(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile typically involves the reaction of 5-acetyl-2-thiopheneboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile can be compared with other similar compounds, such as:

    5-Acetylthiophene-2-boronic acid: This compound shares the thienyl and acetyl groups but lacks the dimethylamino group.

    2-(5-Acetyl-2-thienyl)acetonitrile: This compound is similar but does not have the dimethylamino group.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound is characterized by the presence of a thienyl group and a dimethylamino moiety, contributing to its unique properties. It is typically synthesized through methods such as the Knoevenagel condensation , which facilitates the formation of α,β-unsaturated carbonyl compounds. The structure can be represented as follows:

2 5 Acetyl 2 thienyl 3 dimethylamino acrylonitrile\text{2 5 Acetyl 2 thienyl 3 dimethylamino acrylonitrile}

Antitumor Activity

Recent studies have highlighted the antitumor potential of acrylonitrile derivatives, including this compound. These compounds have shown significant cytotoxic effects against various cancer cell lines.

In Vitro Studies

A notable study evaluated several acrylonitrile derivatives for their cytotoxicity against human tumor cell lines. The findings indicated that compounds with similar structures exhibited varying degrees of growth inhibition. For instance, one prominent derivative demonstrated a GI50 value ranging from 0.0244 to 5.06 μM against leukemia cells (HL-60(TB)) and other cancer types, suggesting that structural modifications can enhance biological activity .

Table 1: Antitumor Activity of Acrylonitrile Derivatives

CompoundCell LineGI50 (μM)TGI (μM)
2aHL-60(TB)0.02440.0866
5cNCI-H5220.08660.938
6bOVCAR-30.381.0

GI50 = Concentration that inhibits 50% cell growth; TGI = Total growth inhibition concentration.

The antitumor activity of these compounds has been attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation. For example, some derivatives have been identified as caspase-9 activators, which are crucial for programmed cell death in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have shown that similar compounds exhibit significant antibacterial activity against various strains, including multi-drug resistant bacteria.

Case Studies

One study reported the synthesis of piperidine derivatives that showed promising antibacterial activity through a three-component reaction mechanism. The resulting products demonstrated better cytotoxicity than conventional antibiotics like bleomycin .

Table 2: Antimicrobial Activity Overview

CompoundBacterial StrainMIC (μM)
Compound AS. aureus20
Compound BE. coli40
Compound CMRSA11

MIC = Minimum inhibitory concentration required to inhibit bacterial growth.

Q & A

Basic: What are the common synthetic routes for preparing 2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile, and what reaction conditions are optimal?

Methodological Answer:
The compound is typically synthesized via Knoevenagel condensation , where a β-keto acetylthienyl derivative reacts with a cyanoacetamide or cyanoacetic acid derivative. Key steps include:

  • Catalyst selection : Amines (e.g., piperidine) or Lewis acids (e.g., ZnCl₂) are used to facilitate the condensation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, while reflux conditions (80–120°C) improve yield .
  • Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.

Example Reaction Pathway:

5-Acetyl-2-thiophenecarboxaldehyde + 3-(dimethylamino)cyanoacetate → Target compound  

Key Variables Table:

ParameterOptimal ConditionImpact on Yield
CatalystPiperidine (10 mol%)+25% efficiency
SolventAcetonitrile (reflux)+15% solubility
Reaction Time12–24 hoursAvoids byproducts

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., thienyl protons at δ 6.8–7.2 ppm) and confirms dimethylamino groups (δ 2.8–3.1 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic systems.
  • X-ray Crystallography : Determines bond lengths and angles (e.g., C≡N bond: ~1.15 Å; thienyl-acetyl dihedral angle: 15–20°) .
  • FT-IR : Identifies nitrile stretching (~2200 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹) .

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